molecular formula C19H24N4O2 B11125493 3-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

3-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

Cat. No.: B11125493
M. Wt: 340.4 g/mol
InChI Key: GNOVWAUEZRAOHI-UHFFFAOYSA-N
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Description

3-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is a synthetic organic compound that features both indole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole derivative is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Pyrazole Derivative: The pyrazole ring is synthesized by reacting a 1,3-diketone with hydrazine or its derivatives.

    Coupling Reaction: The methoxylated indole and the pyrazole derivative are coupled using a suitable linker, such as a propanamide group, through amide bond formation. This step typically involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The indole and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated derivatives of the indole ring.

    Reduction: Amine derivatives from the reduction of the amide bond.

    Substitution: Various substituted indole and pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving indole and pyrazole-containing substrates. It can also be used in the development of biochemical assays.

Medicine

In medicinal chemistry, 3-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the indole and pyrazole rings.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The pyrazole ring can interact with various enzymes, potentially inhibiting their activity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is unique due to its specific combination of indole and pyrazole rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications across various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-(4-methoxyindol-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide

InChI

InChI=1S/C19H24N4O2/c1-13-16(14(2)22(3)21-13)12-20-19(24)9-11-23-10-8-15-17(23)6-5-7-18(15)25-4/h5-8,10H,9,11-12H2,1-4H3,(H,20,24)

InChI Key

GNOVWAUEZRAOHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CCN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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